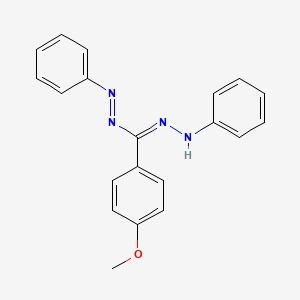

1,5-Diphenyl-3-(4-methoxyphenyl)formazan

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-anilino-4-methoxy-N-phenyliminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-25-19-14-12-16(13-15-19)20(23-21-17-8-4-2-5-9-17)24-22-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTMYMAIOJZZLV-KYZOMJKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan

Introduction

Formazans are a class of intensely colored compounds characterized by the core structure R-N=N-C(R')=N-NH-R''. First synthesized over a century ago, these compounds have garnered significant interest due to their diverse applications in analytical chemistry, materials science, and medicinal chemistry.[1] Their unique photochromic and redox properties, coupled with their ability to form stable metal complexes, make them versatile molecules for further development.[2] this compound is a triaryl formazan derivative that has been a subject of study due to the broad biological activities associated with this class of compounds, including antimicrobial, anticonvulsant, and antiviral properties.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₄O | N/A |

| Molecular Weight | 330.38 g/mol | N/A |

| Melting Point | 157 °C | [ChemicalBook Data] |

| Boiling Point (Predicted) | 460.3 ± 38.0 °C | [ChemicalBook Data] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [ChemicalBook Data] |

| pKa (Predicted) | 15.37 ± 0.10 | [ChemicalBook Data] |

| Appearance | Red to dark-colored solid | [5] |

Note: Predicted values are based on computational models and may differ from experimental results.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of formazan derivatives.

UV-Visible Spectroscopy

Triaryl formazans typically exhibit characteristic absorption bands in the UV-visible range. The spectra of these compounds generally show four distinct absorption bands.[1] For a structurally similar compound, 1-phenyl-3-phenyl-5-[3-chlorophenyl] formazan, the maximum absorption (λmax) in ethanol is observed at 476 nm.[3] It is expected that this compound would display a similar absorption profile, with the λmax influenced by the electron-donating methoxy group, potentially causing a slight bathochromic (red) shift.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. For formazan derivatives, characteristic peaks include:

-

N-H Stretching: A peak is typically observed in the region of 3450-3500 cm⁻¹, corresponding to the N-H bond of the formazan core.[3]

-

C=N Stretching: A stretching vibration for the C=N bond is expected around 1654 cm⁻¹.[3]

-

N=N Stretching: The azo group (N=N) stretching is typically found near 1581 cm⁻¹.[3]

-

Aromatic C-H Stretching: Peaks for aromatic C-H bonds are expected above 3000 cm⁻¹.

-

C-O Stretching: The methoxy group will show a characteristic C-O stretch, typically in the 1250-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the detailed structure. Based on data from analogous formazan compounds, the following chemical shifts are expected for this compound in a solvent like CDCl₃:[3][5]

-

¹H NMR:

-

N-H Proton: A characteristic singlet for the N-H proton is expected far downfield, typically between δ 14.8 and 15.4 ppm, due to strong intramolecular hydrogen bonding.[5]

-

Aromatic Protons (Ar-H): Multiple signals (multiplets) would appear in the range of δ 6.8-8.3 ppm. The protons on the 4-methoxyphenyl ring will show a distinct pattern, likely two doublets around δ 6.9 ppm and δ 7.8 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet for the three methoxy protons is expected around δ 3.8 ppm.[6][7]

-

-

¹³C NMR:

-

Aromatic Carbons: A series of signals for the aromatic carbons would be observed between δ 114 and 150 ppm.

-

C=N Carbon: The carbon of the C=N bond within the formazan core would appear downfield.

-

Methoxy Carbon (OCH₃): A signal for the methoxy carbon is expected around δ 55 ppm.[7]

-

Experimental Protocols

Synthesis of this compound

The standard and most common method for synthesizing triaryl formazans involves the coupling of an arylhydrazone with a diazonium salt in a basic medium.[1][8]

Step 1: Preparation of 4-Methoxybenzaldehyde Phenylhydrazone (Intermediate)

-

Dissolve 0.01 mol of 4-methoxybenzaldehyde in a minimal amount of ethanol or dilute acetic acid in a conical flask.

-

Add 0.01 mol of phenylhydrazine dropwise to the well-stirred aldehyde solution at room temperature.[3]

-

Continue stirring the reaction mixture for 1 hour and then allow it to stand for 30 minutes.

-

The precipitated yellow crystalline solid (the hydrazone) is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol to obtain pure 4-methoxybenzaldehyde phenylhydrazone.

Step 2: Preparation of Benzenediazonium Chloride

-

Dissolve 0.01 mol of aniline in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water in a conical flask.

-

Cool the mixture in an ice bath to a temperature below 5°C.

-

In a separate beaker, dissolve 1.6 g of sodium nitrite in 7.5 mL of water and cool this solution in the ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution with vigorous shaking, ensuring the temperature does not rise above 10°C.[3] This produces a solution of benzenediazonium chloride.

Step 3: Coupling Reaction to Form the Formazan

-

Dissolve the 4-methoxybenzaldehyde phenylhydrazone (0.01 mol) from Step 1 in pyridine or another suitable basic solvent, and cool the solution in an ice bath to 0-5°C.

-

Slowly add the freshly prepared, cold benzenediazonium chloride solution from Step 2 to the hydrazone solution with constant stirring.

-

Maintain the temperature at 0-5°C and continue stirring for 2-3 hours.

-

Pour the reaction mixture into cold water with continuous stirring.

-

The resulting dark-colored solid, this compound, is collected by filtration, washed thoroughly with water to remove any residual pyridine, and then dried.

-

Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Caption: General synthetic workflow for this compound.

Characterization Protocols

-

UV-Vis Spectroscopy: Spectra are typically recorded on a dual-beam spectrophotometer using ethanol or DMSO as a solvent in the 200-800 nm range.

-

IR Spectroscopy: Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated solvents such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[8]

Biological and Chemical Activity

While specific studies on this compound are limited, the formazan class of compounds is well-documented for a wide range of biological activities.

Antimicrobial Activity

Many formazan derivatives have demonstrated significant antibacterial and antifungal activity.[4][9] Studies on various triaryl formazans show remarkable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] The mechanism is often attributed to the core formazan structure, with potency being modulated by the nature and position of substituents on the aryl rings.[4]

Anticonvulsant Activity

Several formazan derivatives have been screened for anticonvulsant effects, showing significant activity in models such as the maximal electroshock (MES) induced seizure test.[3][10] It is hypothesized that formazans may exert their anticonvulsant effects by regulating GABA-mediated synaptic inhibition.[3] The presence of different substituents on the phenyl rings plays a crucial role in the observed activity.

Caption: Logical workflow for evaluating the biological activity of formazan derivatives.

Conclusion

This compound is a representative member of the triaryl formazan family, possessing a well-defined chemical structure and predictable spectroscopic properties. The established synthetic routes are robust and allow for the generation of various analogs for further study. Based on extensive research into this class of compounds, it holds potential for applications in drug development, particularly in the fields of antimicrobial and anticonvulsant therapies. Further investigation is warranted to fully elucidate its specific biological mechanisms and therapeutic potential.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iarjset.com [iarjset.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. mdpi.com [mdpi.com]

- 9. Nano-sized formazan analogues: Synthesis, structure elucidation, antimicrobial activity and docking study for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of formazan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, a compound of interest in various chemical and pharmaceutical research areas. This document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

Formazans are a class of intensely colored compounds characterized by the core structure -N=N-C=N-NH-. They are notable for their diverse applications, including as dyes, analytical reagents, and as precursors for the synthesis of other heterocyclic compounds. The title compound, this compound, incorporates a pharmacologically relevant 4-methoxyphenyl (p-anisyl) group, making it a valuable scaffold for further chemical exploration and drug discovery.

The synthesis of formazans typically proceeds via a two-step reaction sequence. The first step involves the condensation of an aldehyde with a hydrazine to form a hydrazone. The second, and key, step is the coupling of the resulting hydrazone with a diazonium salt in a basic medium. This guide will provide a detailed methodology for the synthesis of this compound following this established synthetic route.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process as illustrated below. The first step is the formation of 4-methoxybenzaldehyde phenylhydrazone, followed by the coupling reaction with phenyldiazonium chloride.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for formazan synthesis and are adapted for the specific preparation of this compound.

Step 1: Synthesis of 4-Methoxybenzaldehyde Phenylhydrazone

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde (1.0 equivalent) in ethanol.

-

To this solution, add phenylhydrazine (1.0 equivalent) dropwise with continuous stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

The formation of a precipitate indicates the formation of the hydrazone.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

4-Methoxybenzaldehyde Phenylhydrazone (from Step 1)

-

Pyridine

-

Ice

Procedure:

-

Preparation of Phenyldiazonium Chloride:

-

In a beaker, dissolve aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.0 equivalent) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C and stirring vigorously. The formation of the diazonium salt is indicated by a change in the solution's properties.

-

-

Coupling Reaction:

-

In a separate reaction vessel, dissolve the 4-methoxybenzaldehyde phenylhydrazone (1.0 equivalent) in pyridine.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold phenyldiazonium chloride solution to the hydrazone solution with constant stirring, ensuring the temperature does not rise above 5 °C.

-

A deep red or purple color should develop, indicating the formation of the formazan.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing crushed ice and water with stirring.

-

The solid formazan product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and salts.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of chloroform and petroleum ether.

-

Dry the purified crystals in a vacuum desiccator.

-

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₄O | - |

| Molecular Weight | 330.38 g/mol | [1] |

| Melting Point | 157 °C | [1] |

| Appearance | Deeply colored crystalline solid | - |

| Solubility | Soluble in common organic solvents | - |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for the specific target molecule were not explicitly found in the searched literature. The provided experimental protocols are based on general methods for formazan synthesis and may require optimization.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of the target formazan.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of this compound. The two-step synthesis, involving the formation of a hydrazone intermediate followed by a diazonium coupling reaction, is a robust and well-established method for preparing formazans. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel formazan derivatives for applications in medicinal chemistry and materials science. Further optimization of reaction conditions and detailed spectroscopic characterization are recommended to fully elucidate the properties of the synthesized compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, a compound of interest in various chemical and pharmaceutical research fields. This document details the experimental protocols and presents a comprehensive analysis of the spectral data to confirm the molecular structure of this formazan derivative.

Molecular Structure

The structural formula of this compound, identified by the CAS number 16929-09-2, is presented below. The molecule consists of a central formazan chain substituted with two phenyl groups at the N1 and N5 positions and a 4-methoxyphenyl group at the C3 position.

Caption: Molecular Structure of this compound

Synthesis Protocol

The synthesis of this compound is typically achieved through a diazo coupling reaction. This involves the preparation of a phenylhydrazone intermediate followed by its reaction with a diazonium salt.

Experimental Workflow

An In-depth Technical Guide on the Spectroscopic Data of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Diphenyl-3-(4-methoxyphenyl)formazan. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a representative spectroscopic profile based on data from structurally similar formazan derivatives. The experimental protocols are generalized from established synthesis methods for this class of compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are compiled from literature on analogous formazan structures and represent a probable spectroscopic fingerprint.

Table 1: UV-Vis Spectroscopic Data

The electronic absorption spectra of triaryl formazans are characterized by several distinct bands in the UV-visible region.[1] The intense color of formazans, typically ranging from red to deep purple, is due to the extensive π-conjugated system.[2]

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition | Solvent |

| ~480-520 | ~15,000 - 25,000 | π → π | Ethanol |

| ~300-350 | - | π → π (Chelate Ring)[1] | Ethanol |

| ~240-285 | - | π → π* (Phenyl Moiety)[1] | Ethanol |

Note: The exact λmax and molar absorptivity are sensitive to solvent polarity. An increase in solvent polarity can cause a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition.[3][4][5][6]

Table 2: FT-IR Spectroscopic Data

The FT-IR spectrum of formazans is characterized by specific vibrational frequencies corresponding to their key functional groups. The position of the C=N and N-H stretching bands can indicate the presence of a chelated structure.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (O-CH₃) |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1505 | Strong | C=N Stretch (indicative of chelate structure)[1] |

| ~1450 | Strong | N=N Stretch[7] |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~15.5 | Singlet (broad) | 1H | N-H |

| ~7.0 - 8.0 | Multiplet | 14H | Aromatic H |

| ~3.8 | Singlet | 3H | O-CH₃ |

Note: The chemical shift of the N-H proton is highly variable and can be influenced by solvent and concentration.[8][9]

Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C (Aromatic, attached to OCH₃) |

| ~150 | C=N |

| ~114 - 145 | Aromatic C |

| ~55 | O-CH₃ |

Note: The chemical shifts for aromatic carbons can overlap, and specific assignments would require more advanced NMR techniques.[10][11][12][13][14]

Table 5: Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 330.15 | [M]⁺ (Molecular Ion) |

| 253.12 | [M - C₆H₅]⁺ |

| 225.10 | [M - C₆H₅N₂]⁺ |

| 105.04 | [C₆H₅N₂]⁺ |

| 91.05 | [C₆H₅N]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: Fragmentation patterns can be complex, and the listed fragments are based on common fragmentation pathways for similar compounds.[15][16][17][18]

Experimental Protocols

The synthesis of this compound typically follows a two-step procedure involving the formation of a hydrazone followed by a coupling reaction with a diazonium salt.[7][19]

Step 1: Synthesis of 4-Methoxybenzaldehyde Phenylhydrazone

-

Preparation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (30 mL).

-

Reaction: To this solution, add phenylhydrazine (1.08 g, 10 mmol) and a few drops of glacial acetic acid as a catalyst.[20]

-

Reflux: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 4-methoxybenzaldehyde phenylhydrazone.

Step 2: Synthesis of this compound

-

Diazotization of Aniline:

-

In a beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10 mmol in 5 mL of water) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete formation of the benzenediazonium chloride solution.[21][22]

-

-

Coupling Reaction:

-

In a separate flask, dissolve the 4-methoxybenzaldehyde phenylhydrazone (2.26 g, 10 mmol) from Step 1 in pyridine or a mixture of ethanol and sodium hydroxide solution at 0-5 °C.[19][23]

-

Slowly add the cold benzenediazonium chloride solution to the phenylhydrazone solution dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

-

A colored precipitate of the formazan will form. Continue stirring the reaction mixture in the ice bath for another 1-2 hours.

-

-

Isolation and Purification:

-

Filter the crude formazan product and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a desiccator.

-

Recrystallize the crude formazan from a suitable solvent system, such as ethanol-water or chloroform-hexane, to obtain the pure this compound as colored crystals.

-

Mandatory Visualizations

Diagram 1: General Synthesis Workflow for Formazans

Caption: General synthetic route for this compound.

Diagram 2: Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of formazan derivatives.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13Carbon NMR [chem.ch.huji.ac.il]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. readchemistry.com [readchemistry.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 21. doubtnut.com [doubtnut.com]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan and Structurally Related Analogs

Disclaimer: As of the latest literature review, specific biological activity data for 1,5-Diphenyl-3-(4-methoxyphenyl)formazan is not available. This guide provides a comprehensive overview of the biological activities of structurally similar formazan derivatives containing phenyl and methoxyphenyl moieties to infer the potential therapeutic properties of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Formazans

Formazans are a class of intensely colored compounds characterized by the core structure -N=N-C(R)=N-NH-. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. The biological effects of formazan derivatives can be fine-tuned by altering the substituent groups (R) attached to the formazan core. This guide focuses on formazans bearing phenyl and methoxyphenyl substituents, which are known to influence the therapeutic potential of various molecular scaffolds.

Synthesis of Formazan Derivatives

The general synthesis of 1,3,5-trisubstituted formazans involves a coupling reaction between an aryl diazonium salt and a phenylhydrazone in an alkaline or pyridine medium.[1]

A typical synthetic route is outlined below:

Caption: General synthesis of 1,3,5-trisubstituted formazans.

Biological Activities of Structurally Related Formazans

Antimicrobial Activity

Several studies have reported the antimicrobial potential of formazan derivatives. The presence and position of substituents on the phenyl rings play a crucial role in their activity.

Table 1: Antimicrobial Activity of Selected Formazan Derivatives

| Compound ID | Substituents | Test Organism | Zone of Inhibition (mm) | Reference |

| FM3 | Not specified, contains phenyl groups | Staphylococcus aureus | 13.0 | [1] |

| FM5 | Not specified, contains phenyl groups | Staphylococcus aureus | 13.2 | [1] |

| 3f | Not specified | E. coli | Good activity | [2] |

| 3j | Not specified | S. aureus | Good activity | [2] |

Note: The exact structures for the compounds listed were not fully detailed in the referenced abstracts.

Anticancer Activity

While direct anticancer data for the target formazan is unavailable, related heterocyclic compounds bearing methoxyphenyl groups, such as 1,3,4-thiadiazoles, have demonstrated cytotoxic effects against cancer cell lines. The methoxy group's position on the phenyl ring significantly influences the anticancer potential.[3]

Table 2: Anticancer Activity of a Related 1,3,4-Thiadiazole Derivative

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |

| 1,3,4-thiadiazole with two 3-methoxyphenyl groups | MCF-7 | 100 | 40.30 ± 2 | [3] |

| MDA-MB-231 | 100 | 33.86 ± 2 | [3] |

Antioxidant Activity

The presence of methoxy (-OCH3) and hydroxyl (-OH) groups on the phenyl rings of organic molecules is often associated with antioxidant activity. These groups can donate hydrogen atoms or electrons to neutralize free radicals. Studies on various methoxy- and hydroxyl-substituted chalcones and other phenolic compounds have demonstrated a clear correlation between the number and position of these groups and their antioxidant capacity.[4][5] While specific data for this compound is not available, its 4-methoxyphenyl substituent suggests potential for free radical scavenging activity.

Experimental Protocols

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[1]

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[6]

References

- 1. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan

Disclaimer: Detailed mechanistic studies specifically investigating 1,5-Diphenyl-3-(4-methoxyphenyl)formazan are limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of the broader formazan class of compounds and molecules containing the 4-methoxyphenyl moiety. The experimental protocols and quantitative data are representative examples derived from studies on analogous compounds.

Introduction

Formazan derivatives are a class of intensely colored compounds characterized by a unique N=N-C=N-NH backbone. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This compound, a member of this family, is distinguished by the presence of a 4-methoxyphenyl group, which is often associated with potent biological effects. This technical guide provides a comprehensive overview of the plausible mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Core Putative Mechanisms of Action

The biological activity of this compound is likely multifaceted, primarily revolving around its antioxidant and anti-inflammatory properties. These two key activities are often interconnected and can contribute to its potential therapeutic effects in a range of pathological conditions.

Antioxidant Activity

The formazan backbone, rich in nitrogen atoms, and the electron-donating 4-methoxyphenyl group suggest that the compound can act as a potent free radical scavenger. The proposed mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Formazan derivatives have been shown to modulate key inflammatory pathways. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation

The following tables summarize representative quantitative data from studies on formazan derivatives with similar structural features. These values should be considered as illustrative of the potential activity of this compound.

Table 1: In Vitro Antioxidant Activity of Representative Formazan Analogs

| Assay | Test Compound | Concentration (µg/mL) | % Inhibition / IC50 | Reference Compound (Ascorbic Acid) |

| DPPH Radical Scavenging | Formazan Analog A | 10 | 45.2% | 95.8% |

| 50 | 78.9% | - | ||

| 100 | IC50 = 65.4 µg/mL | IC50 = 8.2 µg/mL | ||

| Nitric Oxide Scavenging | Formazan Analog B | 10 | 38.5% | 92.1% |

| 50 | 65.1% | - | ||

| 100 | IC50 = 78.2 µg/mL | IC50 = 10.5 µg/mL |

Table 2: In Vitro Anti-inflammatory Activity of Representative Formazan Analogs

| Cell Line | Assay | Test Compound | Concentration (µM) | % Inhibition of NO Production | Reference Compound (Dexamethasone) |

| RAW 264.7 | LPS-induced NO Production | Formazan Analog C | 1 | 25.6% | 85.3% |

| 10 | 58.4% | - | |||

| 50 | IC50 = 15.2 µM | IC50 = 0.5 µM |

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of a compound.

-

Materials: DPPH solution (0.1 mM in methanol), this compound (test compound), Ascorbic acid (positive control), Methanol, 96-well microplate reader.

-

Protocol:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Create serial dilutions of the test compound and ascorbic acid in a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated macrophages.

-

Materials: RAW 264.7 macrophage cell line, DMEM (Dulbecco's Modified Eagle Medium), FBS (Fetal Bovine Serum), Penicillin-Streptomycin, LPS, this compound (test compound), Dexamethasone (positive control), Griess reagent.

-

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The Genesis of a Chromophore: An In-depth Technical Guide to the Discovery and History of Aryl Formazan Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of aryl formazan chemistry, tracing its origins from its initial discovery to its historical development. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, featuring detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key chemical and biological processes.

A Historical Chronicle: The Dawn of Formazan Chemistry

The journey into the vibrant world of formazans began in the late 19th century. In 1875, the German chemist Friese made the first documented synthesis of a formazan compound. By reacting benzene diazonium nitrate with nitromethane, he produced a novel cherry-red substance, which he named "Neue Verbindung" (New Compound)[1]. This marked the inception of formazan chemistry.

Nineteen years later, the field was significantly advanced by the seminal work of German chemists Hans von Pechmann and P. Runge. In 1892, they were the first to elucidate the characteristic structure of formazans as containing the [-N=N-C(R)=N-NH-] backbone[2]. Two years later, in 1894, von Pechmann and Runge further expanded the chemical landscape by successfully oxidizing a formazan to produce the first tetrazolium salt, demonstrating the reversible redox relationship between these two classes of compounds[1][3]. This pioneering work laid the fundamental groundwork for the extensive exploration of formazan and tetrazolium salt chemistry in the decades to follow.

Physicochemical Properties of Aryl Formazans

Aryl formazans are characterized by their intense color, a direct consequence of the extended π-electron system in their molecular structure. Their physicochemical properties can be significantly influenced by the nature and position of substituents on the aryl rings. The following tables summarize key quantitative data for a selection of 1,3,5-triaryl formazan derivatives, providing a basis for structure-property relationship studies.

Table 1: Physicochemical and Spectral Data of Selected 1,3,5-Triaryl Formazans

| Compound Reference | R (Position 5) | Melting Point (°C) | Yield (%) | λmax (nm) | Key IR Bands (cm⁻¹) | 1H NMR (δ ppm, NH) |

| FM1 | 4-NO₂-C₆H₄ | 185-187 | 75 | 468 | 3470 (N-H), 1635 (C=N), 1590 (N=N) | 15.10 |

| FM2 | 4-Cl-C₆H₄ | 170-172 | 78 | 470 | 3465 (N-H), 1640 (C=N), 1585 (N=N) | 15.25 |

| FM3 | 2-Cl-C₆H₄ | 165-167 | 72 | 472 | 3480 (N-H), 1645 (C=N), 1580 (N=N) | 15.40 |

| FM4 | 3-Cl-C₆H₄ | 175-177 | 76 | 476 | 3450 (N-H), 1654 (C=N), 1581 (N=N) | 15.31 |

| FM5 | 2-pyridyl | 190-192 | 68 | 473 | 3502 (N-H), 1653 (C=N), 1589 (N=N) | 16.23 |

Data compiled from Mariappan et al., 2010.

Experimental Protocols: Synthesis of Aryl Formazans

The most widely employed method for the synthesis of triaryl formazans is the coupling of an aryl diazonium salt with an arylhydrazone. The following protocols provide a detailed methodology for the synthesis of a representative 1,3,5-triaryl formazan.

Preparation of Benzaldehyde Phenylhydrazone (Intermediate)

Materials:

-

Phenylhydrazine (0.01 mol)

-

Benzaldehyde (0.01 mol)

-

Dilute Acetic Acid (2 ml in 10 ml water)

-

Rectified Spirit

-

Charcoal

Procedure:

-

To a well-stirred mixture of benzaldehyde (0.01 mol) in dilute acetic acid in a 100 ml conical flask at room temperature, add phenylhydrazine (0.01 mol) dropwise.

-

Continue stirring the reaction mixture for 1 hour and then allow it to stand at room temperature for 30 minutes.

-

Filter the precipitated yellow crystalline mass and dry it in an oven at 60°C.

-

Recrystallize the crude product from rectified spirit with charcoal treatment to obtain fine, colorless needles of benzaldehyde phenylhydrazone.[4]

Synthesis of 1-Phenyl-3-phenyl-5-[aryl]formazan

Materials:

-

Substituted Aryl Amine (0.01 mol)

-

Concentrated Hydrochloric Acid (5 ml)

-

Water (5 ml)

-

Sodium Nitrite (1.6 g in 7.5 ml water)

-

Benzaldehyde Phenylhydrazone (0.01 mol)

-

Pyridine (20 ml)

-

Ice

Procedure:

-

Dissolve the substituted aryl amine (0.01 mol) in a mixture of concentrated hydrochloric acid (5 ml) and water (5 ml) in a 100 ml conical flask with constant stirring.

-

Cool the reaction mixture in an ice bath until the temperature is below 5°C.

-

Separately, prepare a solution of sodium nitrite (1.6 g) in water (7.5 ml) and chill it in an ice bath to below 5°C.

-

Add the cold sodium nitrite solution dropwise to the aryl amine solution with vigorous shaking, ensuring the temperature does not exceed 10°C. This forms the diazonium salt solution.

-

Filter the diazonium salt solution to get a clear solution.

-

In a separate flask, dissolve benzaldehyde phenylhydrazone (0.01 mol) in pyridine (20 ml) and cool it to below 10°C in an ice bath.

-

Add the clear diazonium salt solution dropwise to the stirred benzaldehyde phenylhydrazone solution, maintaining the temperature below 10°C.

-

Allow the reaction mixture to stand for approximately 4 hours.

-

Pour the reaction mixture into 250 ml of ice-cold water with continuous stirring.

-

Filter the dark-colored solid that separates out.

-

Wash the solid successively with cold water, then hot water, and finally with methanol.

-

Dry the product in the air. The formazan can be recrystallized from a mixture of chloroform and petroleum ether.[4]

Biological Significance and Signaling Pathways

Aryl formazans have garnered significant interest in the field of drug development due to their diverse biological activities, including anticancer and antiviral properties.

Anticancer Activity: Induction of Apoptosis

Several studies have demonstrated that aryl formazan derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. The primary mechanism appears to involve the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by intracellular signals that lead to changes in the inner mitochondrial membrane, resulting in the release of pro-apoptotic factors into the cytosol.

This process activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 is a key event, which in turn activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Antiviral Activity: Inhibition of Viral Replication

The antiviral properties of formazan derivatives have also been reported. While the exact mechanisms are still under investigation for many viruses, one proposed mode of action is the inhibition of viral replication at late stages, such as the egress of new virus particles from the host cell. This would prevent the spread of the infection to neighboring cells. The intact C=N-NH and C-N=N groupings within the formazan core are believed to be crucial for this antiviral effect.

Conclusion

From their serendipitous discovery to their current exploration as potential therapeutic agents, aryl formazan compounds have a rich history and a promising future. Their unique chemical structure and versatile reactivity have made them a fascinating subject of study for over a century. This guide has provided a foundational understanding of their discovery, key physicochemical properties, synthetic methodologies, and biological significance. Continued research into the nuanced structure-activity relationships and mechanisms of action of aryl formazans will undoubtedly unlock new applications in medicine and materials science.

References

In-depth Technical Guide: 1,5-Diphenyl-3-(4-methoxyphenyl)formazan (CAS 16929-09-2) - A Review of Available Data

Notice to the Reader: This document summarizes the currently available public information for 1,5-Diphenyl-3-(4-methoxyphenyl)formazan. Despite a comprehensive search for in-depth technical data, detailed experimental protocols, and specific biological activity, a significant lack of published research on this particular compound was found. Therefore, the scope of this guide is limited to its fundamental properties and the general context of formazan chemistry and bioactivity.

Introduction

This compound, with the CAS number 16929-09-2, is a member of the formazan class of compounds. Formazans are characterized by the core structure R-N=N-C(R')=N-NH-R'', and are known for their chromophoric properties and diverse biological activities. This guide provides a summary of the known chemical and physical properties of this compound and discusses the potential biological activities based on related formazan derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 16929-09-2 | N/A |

| Molecular Formula | C₂₀H₁₈N₄O | |

| Molecular Weight | 330.38 g/mol | |

| IUPAC Name | 1,5-diphenyl-3-(4-methoxyphenyl)-1,2,4,5-tetraaza-2,4-pentadiene | N/A |

| Synonyms | 1,5-Diphenyl-3-(p-methoxyphenyl)formazan, 3-(4-Methoxyphenyl)-1,5-diphenylformazan | N/A |

| Appearance | Crystalline solid | N/A |

| Melting Point | 157-159 °C | N/A |

| Solubility | Soluble in organic solvents such as DMSO and ethanol | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, the general synthesis of formazans involves the coupling of an aryl diazonium salt with an aryl hydrazone.

A plausible synthetic route is outlined below:

Caption: General synthetic scheme for formazan formation.

Potential Biological Activities (Based on Formazan Class)

Anticancer Activity

Many formazan derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or inhibition of cell proliferation.

Antioxidant Activity

The chemical structure of formazans, with their extended conjugated systems, suggests they may act as radical scavengers. The antioxidant potential of formazan derivatives has been evaluated in various assays, such as DPPH radical scavenging.

Antimicrobial Activity

Certain formazan derivatives have demonstrated inhibitory activity against various strains of bacteria and fungi.

Experimental Protocols (General)

Due to the lack of specific studies on this compound, detailed experimental protocols for this compound cannot be provided. However, for researchers interested in investigating its properties, the following general experimental workflows are suggested based on studies of other formazan derivatives.

Caption: A generalized workflow for the initial biological screening of a formazan compound.

Conclusion and Future Directions

This compound is a chemically defined compound with limited publicly available data on its biological activities and potential applications. Based on the known properties of the formazan class of compounds, it may possess interesting anticancer, antioxidant, or antimicrobial properties. Further research is required to elucidate the specific biological profile of this molecule. Future studies should focus on its synthesis, purification, and comprehensive biological evaluation using a variety of in vitro and in vivo models to determine its potential as a therapeutic agent or research tool.

A Technical Guide to the Therapeutic Potential of Methoxyphenyl Formazans

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of methoxyphenyl formazans, a class of compounds demonstrating significant potential across various therapeutic areas. It covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on anticancer, antimicrobial, and antioxidant applications. This guide is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Formazans

Formazans are a distinct class of organic compounds characterized by the core structure R-N=N-C(R')=N-NH-R''.[1] Their chemistry has garnered considerable interest due to a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3]

A key feature of formazan chemistry is its relationship with tetrazolium salts. The reduction of a tetrazolium salt, which is often colorless, yields a brightly colored formazan derivative.[4] This redox system is the basis for one of the most widely used methods for assessing cell viability and cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[6][7][8][9]

Synthesis of Methoxyphenyl Formazans

The general synthesis of formazans, including those with methoxyphenyl substituents, typically involves a two-step process. First, an aromatic amine (e.g., a methoxy-substituted aniline) is converted into a diazonium salt. This is followed by a coupling reaction between the diazonium salt and a hydrazone (such as benzaldehyde phenylhydrazone) in an alkaline medium like pyridine.[2][10]

Experimental Protocol: General Synthesis

This protocol is a representative example for the synthesis of 1,3-diphenyl-5-(methoxyphenyl) formazan.

Part 1: Preparation of Benzaldehyde Phenylhydrazone (Intermediate) [2]

-

Dissolve 0.01 mol of phenylhydrazine in a mixture of 2 ml glacial acetic acid and 10 ml water in a 100 ml conical flask.

-

To this well-stirred mixture, add 0.01 mol of benzaldehyde dropwise at room temperature.

-

Continue stirring the reaction mixture for 1 hour and then let it stand for 30 minutes.

-

Filter the precipitated yellow crystalline mass, wash with cold water, and dry in an oven at 60°C.

-

Recrystallize the crude product from rectified spirit to obtain pure benzaldehyde phenylhydrazone.

Part 2: Preparation of the Diazonium Salt [2][10]

-

Dissolve 0.01 mol of a methoxy-substituted aniline (e.g., p-anisidine) in a mixture of 5 ml concentrated hydrochloric acid and 5 ml water in a conical flask, with constant stirring.

-

Cool the mixture in an ice bath to below 5°C.

-

Separately, dissolve 1.6 g of sodium nitrite in 7.5 ml of water and cool this solution to below 5°C.

-

Add the cold sodium nitrite solution dropwise to the aniline mixture with vigorous shaking, ensuring the temperature does not rise above 10°C. The formation of the diazonium salt is complete when the solution gives a positive test on starch-iodide paper.

Part 3: Coupling Reaction to Form Formazan [2][10]

-

Dissolve 0.01 mol of the benzaldehyde phenylhydrazone prepared in Part 1 in dry pyridine.

-

Add the cold diazonium salt solution from Part 2 dropwise to the hydrazone solution, maintaining the temperature at 0-5°C and stirring continuously.

-

Continue stirring the reaction mixture for approximately 2 hours in the ice bath.

-

Filter the dark-colored solid product that separates out.

-

Wash the solid successively with cold water, hot water, and finally with methanol.

-

Dry the product in air and recrystallize from a suitable solvent system, such as a chloroform/petroleum ether mixture, to yield the purified methoxyphenyl formazan.[2]

Therapeutic Applications

Methoxyphenyl formazans have shown promise in several key therapeutic areas, which are explored below.

Anticancer Activity

Formazan derivatives are recognized for their potential as anticancer agents.[1][4][11] Studies have demonstrated that novel formazan compounds exhibit significant cytotoxic activity against various cancer cell lines.[11][12]

Quantitative Data Summary

The cytotoxic effects of newly synthesized formazan derivatives have been evaluated against human breast cancer (MCF-7) cells. The data indicates a dose-dependent reduction in cell viability.

| Compound ID | Concentration (µg/ml) | Cell Line | % Cell Growth Reduction (after 48h) | Reference |

| Formazan F-1 | 16 | MCF-7 | 88.33% | [11] |

| Formazan F-2 | 16 | MCF-7 | 76.33% | [11] |

| Doxorubicin (Std.) | 16 | MCF-7 | 96.00% | [11] |

Mechanism of Action

While the precise mechanisms for methoxyphenyl formazans are still under investigation, related compounds have been shown to act through multiple pathways. In silico studies on similar heterocyclic structures suggest that a likely mechanism of action is connected with the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[13] Activation of caspase-8 triggers a downstream cascade involving executioner caspases (like caspase-3), leading to programmed cell death.

Experimental Protocol: MTT Cytotoxicity Assay [7][14]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the methoxyphenyl formazan compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated control wells (vehicle only, e.g., DMSO) and positive control wells (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/ml in PBS, diluted into medium) to each well and incubate for another 3-4 hours.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.[5][14]

-

Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the absorbance of the untreated control wells. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.

Antimicrobial Activity

Formazan derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[2][10] The presence and position of substituents on the aromatic rings play a crucial role in determining the extent of their antibacterial efficacy.

Quantitative Data Summary

The antibacterial activity is often quantified by measuring the diameter of the zone of inhibition in an agar diffusion assay.

| Compound ID | Concentration | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | V. cholerae (Gram -) | Reference |

| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |||

| Formazan FM1 | 250 µg/ml | 14 | 12 | 11 | 10 | [15] |

| Formazan FM2 | 250 µg/ml | 11 | 13 | 12 | 11 | [15] |

| Formazan FM3 | 250 µg/ml | 12 | 11 | 10 | No Inhibition | [15] |

| Formazan FM4 | 250 µg/ml | No Inhibition | 12 | 11 | 12 | [15] |

| Streptomycin (Std.) | 250 µg/ml | 20 | 18 | 17 | 19 | [15] |

Experimental Protocol: Agar Cup-Plate Method [2]

-

Medium Preparation: Prepare sterile nutrient agar and pour approximately 20 ml into sterile petri dishes, allowing it to solidify.

-

Inoculation: Seed the agar medium with the test microorganism using the pour plate method. This involves mixing a standardized inoculum of the bacteria with molten top agar and pouring it over the base layer.

-

Well Creation: Create uniform bores or cups (e.g., 6 mm diameter) in the seeded agar using a sterile borer.

-

Compound Application: Prepare solutions of the test formazans in a suitable solvent like DMSO (e.g., at 250 µg/ml). Add a fixed volume (e.g., 0.1 ml) of each test solution to a respective well.

-

Controls: Use a standard antibiotic (e.g., Streptomycin at 250 µg/ml) as a positive control and the solvent (DMSO) alone as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.

Antioxidant Activity

Compounds containing methoxyphenol moieties are known for their antioxidant properties.[16] They can act as free radical scavengers, which is a therapeutically relevant activity for combating oxidative stress implicated in numerous diseases.

Quantitative Data Summary

The antioxidant activity of C-tetra(4-methoxyphenyl)calix[15]resorcinarene, a larger molecule containing the methoxyphenyl group, was evaluated using the DPPH assay. The IC₅₀ value represents the concentration required to scavenge 50% of the DPPH radicals.

| Compound Conformer | IC₅₀ (ppm) | Reference |

| Chair Conformer | 47.46 | [17] |

| Crown Conformer | 78.46 | [17] |

Experimental Protocol: DPPH Radical Scavenging Assay [17]

-

Solution Preparation: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent like methanol or DMF. Prepare a series of dilutions of the test methoxyphenyl formazan compound.

-

Reaction Mixture: In a test tube or microplate well, mix a volume of the test compound solution (e.g., 0.5 ml) with the DPPH solution (e.g., 2 ml).

-

Incubation: Incubate the mixture in the dark at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting solution at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound). The IC₅₀ value is then determined from a plot of concentration versus percentage inhibition.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the structural or physicochemical properties of compounds with their biological activities.[18][19] For formazan derivatives, QSAR studies can help identify which structural features—such as the type and position of substituents (e.g., methoxy groups), electronic properties, and molecular shape—are critical for enhancing a desired therapeutic effect, thereby guiding the design of more potent and selective drug candidates.[20][21]

References

- 1. Functionalized formazans: A review on recent progress in their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. Anticancer Study of Innovative Macrocyclic Formazan Compounds from Trimethoprim Drug [ejchem.journals.ekb.eg]

- 13. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 19. longdom.org [longdom.org]

- 20. fiveable.me [fiveable.me]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Antioxidant Properties of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formazan derivatives have emerged as a promising class of compounds with diverse biological activities, including significant antioxidant potential. This technical guide focuses on the antioxidant properties of a specific formazan, 1,5-Diphenyl-3-(4-methoxyphenyl)formazan. While direct experimental data for this particular compound is not extensively available in the public domain, this document consolidates representative data from structurally similar formazan derivatives to provide a comprehensive overview of its expected antioxidant profile. This guide furnishes detailed experimental protocols for key antioxidant assays—DPPH, ABTS, and FRAP—to enable researchers to evaluate this compound and its analogues. Furthermore, a plausible mechanistic pathway, the Keap1-Nrf2 signaling cascade, a central regulator of cellular antioxidant responses, is described and visualized. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of formazan-based antioxidants.

Introduction to Formazans and their Antioxidant Potential

Formazans are a class of intensely colored compounds characterized by the core structure R-N=N-C(R')=N-NH-R''. The unique electronic properties of the formazan chain contribute to their ability to act as radical scavengers and metal chelators, two key mechanisms of antioxidant action. The antioxidant capacity of formazan derivatives can be modulated by the nature and position of substituents on the aryl rings. The presence of electron-donating groups, such as the methoxy group in this compound, is generally associated with enhanced antioxidant activity. This is attributed to the increased stabilization of the radical species formed upon donation of a hydrogen atom or an electron to a free radical.

Quantitative Antioxidant Activity Data (Representative)

Table 1: DPPH Radical Scavenging Activity of Representative Formazan Derivatives

| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,5-Diphenyl-3-(phenyl)formazan | > 100 | Ascorbic Acid | 25.5 |

| 1,5-Diphenyl-3-(4-chlorophenyl)formazan | 85.3 | BHT | 42.1 |

| 1,5-Diphenyl-3-(4-methylphenyl)formazan | 65.7 | Trolox | 35.2 |

| This compound | Data not available |

Note: The data presented are for illustrative purposes and are derived from various sources on formazan derivatives. The exact values can vary based on experimental conditions.

Table 2: ABTS Radical Scavenging Activity of Representative Formazan Derivatives

| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,5-Diphenyl-3-(phenyl)formazan | 78.2 | Ascorbic Acid | 15.8 |

| 1,5-Diphenyl-3-(4-chlorophenyl)formazan | 62.1 | BHT | 28.4 |

| 1,5-Diphenyl-3-(4-methylphenyl)formazan | 45.9 | Trolox | 22.7 |

| This compound | Data not available |

Note: The data presented are for illustrative purposes and are derived from various sources on formazan derivatives. The exact values can vary based on experimental conditions.

Experimental Protocols for Antioxidant Assays

To facilitate the investigation of the antioxidant properties of this compound, detailed protocols for three standard antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is monitored by the decrease in its absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of test compound and control solutions: Prepare a stock solution of the formazan compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the test compound or control solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the test compound solution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS, pH 7.4)

-

Methanol or Ethanol (spectroscopic grade)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ stock solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ working solution: Dilute the stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test compound and control solutions: Prepare a stock solution of the formazan compound in methanol or ethanol. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 20 µL of the test compound or control solution at different concentrations.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (test compound)

-

Ferrous sulfate (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of test compound and standard solutions: Prepare a stock solution of the formazan compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox at different concentrations.

-

Assay:

-

To each well of a 96-well plate, add 20 µL of the test compound or standard solution.

-

Add 180 µL of the FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance of each well at 593 nm.

-

Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve and expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).

Potential Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

While the direct radical scavenging and reducing activities of formazans are primary mechanisms of their antioxidant action, their interaction with cellular signaling pathways can provide a more sustained antioxidant effect. A key pathway in cellular defense against oxidative stress is the Keap1-Nrf2 pathway.[1][2][3] Although direct evidence for the modulation of this pathway by this compound is not yet established, it represents a highly plausible mechanism for the biological antioxidant activity of many phenolic and electron-rich compounds.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] In the presence of oxidative stress or electrophilic compounds (which many antioxidants are), Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[3][5] This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.[5]

The activation of the Keap1-Nrf2 pathway by antioxidant compounds provides a mechanism for amplifying and prolonging the cellular antioxidant response, going beyond simple stoichiometric radical scavenging.

Conclusion and Future Directions

This compound, based on the general properties of formazan derivatives, is anticipated to possess significant antioxidant properties. The presence of the electron-donating methoxy group likely enhances its radical scavenging and reducing capabilities. This technical guide provides the necessary experimental frameworks for the quantitative assessment of these properties. Furthermore, the potential for this compound to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2 system, warrants further investigation. Future research should focus on obtaining direct experimental data for this specific formazan to validate its antioxidant efficacy and to explore its mechanism of action in cellular models of oxidative stress. Such studies will be crucial in determining its potential as a therapeutic agent for diseases associated with oxidative damage.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [mdpi.com]

The Anticancer Potential of Substituted Formazan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formazan derivatives, a class of compounds characterized by the unique N=N-C=N-NH functional group, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, their potential as anticancer agents has emerged as a promising area of research. These compounds have demonstrated cytotoxic effects against various cancer cell lines, with a notable efficacy against breast cancer.[2][3][4][5][6] This technical guide provides an in-depth overview of the current state of research on the anticancer potential of substituted formazan derivatives, focusing on their synthesis, cytotoxic activity, and proposed mechanisms of action.

Synthesis of Anticancer Formazan Derivatives

The synthesis of formazan derivatives typically involves a multi-step process. A common route begins with the reaction of an aromatic amine with chloroacetyl chloride, followed by a reaction with hydrazine hydrate. The resulting intermediate is then reacted with an aldehyde or ketone to form a Schiff base. The final step involves the coupling of this Schiff base with a diazonium salt, derived from a substituted aniline, in an alkaline medium to yield the formazan derivative.[6]

Another prevalent method involves the reaction of an aldehyde hydrazone with a diazonium salt. The electron-rich hydrazone reacts with the diazonium salt at either a nitrogen or carbon atom, leading to the formation of the formazan structure.[1]

Data Presentation: Cytotoxic Activity of Substituted Formazan Derivatives

The anticancer activity of formazan derivatives has been evaluated against a range of cancer cell lines, with the most extensive data available for the MCF-7 breast cancer cell line. The following tables summarize the quantitative data from various studies, providing a comparative overview of the cytotoxic potential of different substituted formazan derivatives.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Cell Growth Reduction (%) | Exposure Time (h) | Reference |

| F-1 | MCF-7 | 4.68 | 88.33% at 16 µg/mL | 48 | [4] |

| F-2 | MCF-7 | 7.16 | 76.33% at 16 µg/mL | 48 | [4] |

| Derivative 4 | MCF-7 | 96.5 | 34.89% at 400 µg/mL | Not Specified | [6] |

| Linear Formazan[3] | MCF-7 | Not Reported | Not Reported | 24 | [7] |

| Macrocyclic Formazan[8] | MCF-7 | Not Reported | Not Reported | 24 | [7] |

| F1 | MCF-7 | 147.6 | Not Reported | Not Specified | [9] |

| Doxorubicin (Control) | MCF-7 | 3.35 | 96% at 16 µg/mL | 48 | [4] |

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Various Formazans | MCF-7 | 5-20 | [2] |

| Various Formazans | A549 | ~100 | [2] |

| Various Formazans | MDA-MB-231 | 10-20 | [2] |

Mechanism of Action: Induction of Apoptosis